BZ-TYR-PNA

Descripción general

Descripción

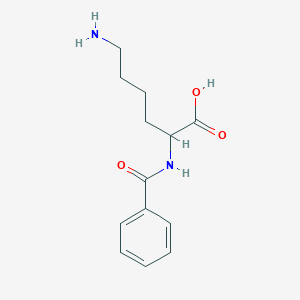

(S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, also known as (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 405.4 g/mol. The purity is usually 95%.

The exact mass of the compound (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Ensayos de actividad de proteasa

BZ-TYR-PNA se utiliza ampliamente como sustrato cromogénico en los ensayos de actividad de proteasa . Ayuda a identificar, diferenciar y caracterizar las carboxipeptidasas de serina y otras proteasas. La liberación de p-nitroanilina tras la escisión enzimática se puede medir cuantitativamente mediante espectrofotometría, lo que proporciona información sobre la cinética y la funcionalidad de las enzimas.

Síntesis de péptidos enzimáticos

Este compuesto juega un papel crucial en la síntesis enzimática de péptidos, particularmente en medios orgánicos con bajo contenido de agua . La matriz hidrofóbica de los geles de polisiloxano, por ejemplo, puede evitar que el agua ataque al intermedio acil-enzima, lo que es beneficioso para desplazar el equilibrio hacia la formación de péptidos. This compound actúa como precursor en la síntesis de dipéptidos, que son valiosos en aplicaciones farmacéuticas.

Terapia fotodinámica (PDT)

En la investigación del cáncer, se han explorado los derivados de this compound por su potencial en la terapia fotodinámica . La presencia del grupo nitrofenilo en estos compuestos puede mejorar la generación de especies reactivas de oxígeno (ROS) cuando se exponen a la luz, lo que conduce a efectos citotóxicos en las células cancerosas, mientras que también muestra una naturaleza inmunoprotectora hacia las células no cancerosas.

Aplicaciones en cultivos celulares

Los derivados de this compound se utilizan en protocolos de cultivo celular para facilitar el desprendimiento de las células adherentes de las placas de cultivo . Este proceso, conocido como tripsinización, implica la degradación de las proteínas de adhesión superficial, lo que permite la recolección y transferencia fáciles de las células para su posterior cultivo o análisis.

Estudios bioquímicos de la autolisis

El compuesto se utiliza en estudios bioquímicos para comprender el proceso de autolisis de enzimas como la tripsina . La autolisis conduce a la formación de pseudo-tripsina, que muestra propiedades cinéticas y especificidad de escisión alteradas. This compound puede ayudar a estudiar estos cambios y sus implicaciones para la digestión de proteínas en la proteómica.

Investigación de la cinética y la estabilidad de las enzimas

Los investigadores utilizan this compound para investigar la cinética y la estabilidad de las enzimas, especialmente en el contexto de la estabilidad térmica y la reciclabilidad . Las interacciones del compuesto con las enzimas en diversas condiciones pueden revelar información importante sobre el comportamiento de las enzimas y el potencial de reutilización en procesos industriales.

Mecanismo De Acción

Target of Action

BZ-TYR-PNA, also known as N-Benzoyl-l-tyrosine p-nitroanilide or (S)-N-(3-(4-Hydroxyphenyl)-1-((4-nitrophenyl)amino)-1-oxopropan-2-yl)benzamide, primarily targets chymotrypsin . Chymotrypsin is a digestive enzyme that breaks down proteins in the small intestine. It is also hydrolyzed by carboxypeptidase Y .

Mode of Action

This compound acts as a substrate for chymotrypsin . It undergoes hydrolysis, a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. This process is facilitated by the enzyme chymotrypsin .

Biochemical Pathways

The hydrolysis of this compound by chymotrypsin is part of the broader protein digestion pathway. This pathway involves the breakdown of proteins into their constituent amino acids, which can then be absorbed and used by the body. The hydrolysis of this compound serves as a model for understanding this process .

Result of Action

The hydrolysis of this compound by chymotrypsin results in the cleavage of the compound, producing smaller molecules. This reaction serves as a model for the enzymatic breakdown of proteins in the body .

Propiedades

IUPAC Name |

N-[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJERUMAUMMIPRF-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977108 | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6154-45-6 | |

| Record name | Benzoyltyrosine 4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.